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Compound of Interest

Compound Name: 1,5-Bis(chloromethyl)naphthalene

Cat. No.: B050585

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,5-
bis(chloromethyl)naphthalene, a key intermediate in various synthetic applications. Due to
the limited availability of public experimental NMR and mass spectrometry data for this specific
isomer, this document presents experimental Infrared (IR) spectroscopy data alongside high-
quality predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
These predictions are based on established computational models and serve as a valuable
reference for spectral interpretation and compound verification.

Spectroscopic Data Summary

The following tables summarize the available experimental and predicted spectroscopic data
for 1,5-bis(chloromethyl)naphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

Table 1: Predicted *H NMR Data for 1,5-Bis(chloromethyl)naphthalene
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Chemical Shift (8)

Multiplicity Integration Assignment
[ppm]
~7.85 Doublet 2H H-4, H-8
~7.60 Doublet 2H H-2, H-6
~7.45 Triplet 2H H-3, H-7
~4.90 Singlet 4H -CH:CI

Solvent: CDCIs, Reference: TMS (6 = 0.00 ppm). Predicted data provides an estimation of the

chemical shifts and splitting patterns.

Table 2: Predicted 13C NMR Data for 1,5-Bis(chloromethyl)naphthalene

Chemical Shift (8) [ppm] Assighment
~134.0 C-1,C-5
~131.5 C-4a, C-8a
~129.0 C-4,C-8
~127.0 C-2,C-6
~125.5 C-3,C-7
~46.0 -CHzCI

Solvent: CDCIs. Predicted data provides an estimation of the carbon chemical shifts.

Infrared (IR) Spectroscopy (Experimental)

Table 3: Experimental IR Absorption Bands for 1,5-Bis(chloromethyl)naphthalene
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H Stretch
~2960 Medium Aliphatic C-H Stretch
~1600 Medium Aromatic C=C Stretch
~1510 Medium Aromatic C=C Stretch
~1270 Strong CH2 Wag (-CHzCl)

~800 Strong C-H Bending (out-of-plane)
~730 Strong C-CI Stretch

Data obtained from the NIST WebBook.[1]

Mass Spectrometry (MS) (Predicted)

Table 4: Predicted Mass Spectrometry Fragmentation for 1,5-Bis(chloromethyl)naphthalene

m/z Relative Intensity (%) Assignment
224/226/228 High [M]* (Molecular lon)
189/191 High [M-CI*

175/177 Medium [M-CH2CI]*

152 Medium [M-2CI]*

140 High [C11Hs]* (Naphthylmethyl

cation fragment)

Prediction based on standard fragmentation patterns for benzylic halides. The presence of

chlorine isotopes (3*Cl and 3”Cl) will result in characteristic isotopic patterns for chlorine-

containing fragments.

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 1,5-bis(chloromethyl)naphthalene (typically 5-10 mg) is dissolved in
approximately 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR
tube.

e 1H NMR Spectroscopy: The *H NMR spectrum is recorded on a 400 MHz spectrometer. A
standard pulse sequence is used with a spectral width of approximately 12 ppm, a relaxation
delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 32 scans are co-
added to achieve a good signal-to-noise ratio.

e 13C NMR Spectroscopy: The 13C NMR spectrum is recorded on the same instrument at a
frequency of 100 MHz. A proton-decoupled pulse sequence is employed with a spectral
width of 200-220 ppm. A longer relaxation delay (e.g., 2 seconds) and a larger number of
scans (e.g., 1024 or more) are typically required to obtain a spectrum with adequate signal
intensity for all carbon signals.

Infrared (IR) Spectroscopy

The infrared spectrum of solid 1,5-bis(chloromethyl)naphthalene is obtained using a Fourier
Transform Infrared (FTIR) spectrometer.[1] The solid sample is prepared as a split mull. A small
amount of the solid is ground with a mulling agent (Fluorolube for the 3800-1330 cm~1 region
and Nujol for the 1330-450 cm~1 region) to create a fine paste.[1] This paste is then pressed
between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded in
transmission mode, typically over the range of 4000 to 400 cm~1. A background spectrum of the
clean KBr plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)
source. A small amount of the sample is introduced into the instrument, often via a direct
insertion probe or after separation by gas chromatography. For EI-MS, electrons with a
standard energy of 70 eV are used to ionize the sample. The resulting ions are then
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accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer)
according to their mass-to-charge ratio (m/z). The detector records the abundance of each ion,
generating the mass spectrum.

Data Analysis Workflow

The following diagram illustrates a generalized workflow for the acquisition and analysis of
spectroscopic data for a chemical compound like 1,5-bis(chloromethyl)naphthalene.

Spectroscopic Analysis Workflow for 1,5-Bis(chloromethyl)naphthalene
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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